molecular formula C9H12N2O3 B033837 4-Nitro-2-propoxyaniline CAS No. 105168-92-1

4-Nitro-2-propoxyaniline

Cat. No.: B033837
CAS No.: 105168-92-1
M. Wt: 196.2 g/mol
InChI Key: DXGYNRACFIAKQY-UHFFFAOYSA-N
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Description

4-Nitro-2-propoxyaniline is an organic compound with the molecular formula C9H12N2O3. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-2-propoxyaniline can be synthesized through several methods. One common method involves the nitration of 2-propoxyaniline. The nitration process typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-propoxyaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The aniline ring can undergo oxidation reactions, leading to the formation of quinonoid structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Reduction: 4-Amino-2-propoxyaniline.

    Substitution: Various substituted aniline derivatives.

    Oxidation: Quinonoid compounds.

Scientific Research Applications

4-Nitro-2-propoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Nitro-2-propoxyaniline can be compared with other nitroaniline derivatives, such as:

  • 2-Nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline

Uniqueness:

  • The presence of the propoxy group in this compound distinguishes it from other nitroaniline derivatives. This structural feature imparts unique chemical and physical properties to the compound, influencing its reactivity and applications.

Comparison with Similar Compounds

  • 2-Nitroaniline: Used in the synthesis of dyes and pigments.
  • 3-Nitroaniline: Employed in the production of pharmaceuticals and agrochemicals.
  • 4-Nitroaniline: Utilized in the manufacture of rubber chemicals and antioxidants.

Properties

IUPAC Name

4-nitro-2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGYNRACFIAKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468401
Record name 4-nitro-2-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105168-92-1
Record name 4-nitro-2-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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